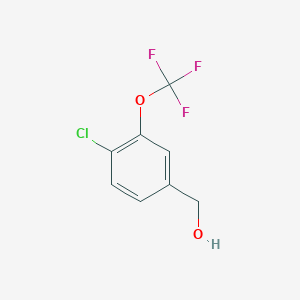

(4-Chloro-3-(trifluoromethoxy)phenyl)methanol

Description

Chemical Identity and Nomenclature of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol

This compound is a halogenated benzyl alcohol derivative characterized by the presence of both chlorine and trifluoromethoxy substituents on its aromatic ring. Its systematic IUPAC name is [4-chloro-3-(trifluoromethoxy)phenyl]methanol , which precisely describes its structure: a methanol group attached to a phenyl ring substituted with chlorine at the 4-position and a trifluoromethoxy group at the 3-position. The compound is also known by alternative names, including 4-Chloro-3-(trifluoromethoxy)benzenemethanol and 4-Chloro-3-(trifluoromethoxy)benzyl alcohol . Its CAS registry number, 886500-89-6 , uniquely identifies it in chemical databases.

The molecular formula is C₈H₆ClF₃O₂ , with a molecular weight of 226.58 g/mol . Key spectral identifiers include the InChI code 1S/C8H6ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 and the SMILES string OCC1=CC=C(Cl)C(OC(F)(F)F)=C1 . Physicochemical properties such as boiling point (236.0±35.0°C at 760 mmHg) and density (1.456±0.06 g/cm³ ) have been experimentally determined.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClF₃O₂ |

| Molecular Weight | 226.58 g/mol |

| Boiling Point | 236.0±35.0°C (760 mmHg) |

| Density | 1.456±0.06 g/cm³ |

| Flash Point | 96.5±25.9°C |

Significance of the Trifluoromethoxy Group in Organofluorine Chemistry

The trifluoromethoxy (–OCF₃) group is a critical substituent in modern organofluorine chemistry due to its unique electronic and steric properties. Compared to methoxy (–OCH₃) groups, the –OCF₃ group exhibits stronger electron-withdrawing effects, which significantly alter the reactivity and stability of aromatic systems. This arises from the high electronegativity of fluorine and the inductive effect of the trifluoromethyl moiety, which reduces electron density on the oxygen atom.

Additionally, the –OCF₃ group enhances lipophilicity, as reflected by its hydrophobic substituent parameter (π = +1.04), which exceeds that of halogens like chlorine (π = +0.71) and approaches sulfur-based groups like –SCF₃ (π = +1.44). This property makes trifluoromethoxy-substituted compounds particularly valuable in pharmaceutical and agrochemical design, where improved membrane permeability and metabolic stability are desirable. For example, the –OCF₃ group is a key feature in drugs such as riluzole , used in amyotrophic lateral sclerosis therapy.

Historical Context and Discovery of Halogenated-Trifluoromethoxy Benzyl Alcohols

The synthesis of halogenated benzyl alcohols bearing trifluoromethoxy groups emerged alongside advancements in trifluoromethoxylation methodologies. Early routes relied on harsh conditions, such as the use of TAS·OCF₃ (tris(dimethylamino)sulfonium trifluoromethoxide) as a trifluoromethoxide source, which limited scalability. However, the development of catalytic systems, including palladium-mediated cross-coupling and radical trifluoromethoxylation, enabled efficient access to these compounds.

This compound itself gained prominence as an intermediate in the synthesis of bioactive molecules. For instance, it serves as a precursor in the preparation of kinase inhibitors and antiviral agents. The compound’s commercial availability since the early 2020s reflects its utility in high-throughput medicinal chemistry campaigns.

Propriétés

IUPAC Name |

[4-chloro-3-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFVCOVRKUVQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590652 | |

| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-89-6 | |

| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reduction of 4-Chloro-3-(trifluoromethoxy)benzaldehyde

The most commonly reported and industrially relevant method to prepare (4-Chloro-3-(trifluoromethoxy)phenyl)methanol is via reduction of 4-chloro-3-(trifluoromethoxy)benzaldehyde. This approach involves the use of mild reducing agents to convert the aldehyde functional group (-CHO) to the primary alcohol (-CH2OH).

- Sodium borohydride (NaBH4)

- Lithium aluminum hydride (LiAlH4) (less common due to harsh conditions)

- Catalytic hydrogenation under mild conditions

- Solvent: Commonly methanol, ethanol, or tetrahydrofuran (THF)

- Temperature: Usually 0°C to room temperature to control reaction rate and selectivity

- Reaction time: Several hours depending on scale and reagent concentration

$$

\text{4-Chloro-3-(trifluoromethoxy)benzaldehyde} + \text{NaBH}_4 \rightarrow \text{this compound}

$$

This method is favored for its simplicity, high yield, and relatively mild reaction conditions, making it suitable for both laboratory and industrial scale synthesis.

Industrial Scale Considerations

Industrial production of this compound generally follows the same synthetic route but incorporates process optimizations for cost-effectiveness, safety, and environmental impact.

- Use of continuous flow reactors to improve heat and mass transfer, leading to better control over reaction parameters and higher throughput.

- Optimization of reducing agent stoichiometry to minimize waste.

- Advanced purification techniques such as crystallization, distillation, or chromatographic methods to achieve high purity.

- Implementation of green chemistry principles by selecting less hazardous solvents and reagents.

These improvements help in achieving consistent product quality with high purity and yield, which is critical for downstream applications in pharmaceuticals and agrochemicals.

Related Synthetic Routes and Alternative Methods

Though direct reduction of the aldehyde is the primary route, the synthesis of the aldehyde precursor itself often involves multi-step transformations starting from substituted chlorobenzenes or trifluoromethoxybenzene derivatives. While detailed synthetic routes for the aldehyde are beyond the scope here, it is important to note that the availability and purity of the aldehyde significantly influence the overall efficiency of the methanol derivative preparation.

No alternative direct synthetic routes to this compound without the aldehyde intermediate are widely documented, emphasizing the reduction method's dominance.

Data Table: Summary of Preparation Method

| Step | Starting Material | Reagent/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | Sodium borohydride (NaBH4), MeOH | This compound | Mild, high-yield reduction |

| 2 | Same as above | LiAlH4, THF, 0°C to RT | Same product | More reactive, requires careful handling |

| 3 | Same as above | Catalytic hydrogenation, Pd/C, H2 | Same product | Requires hydrogen gas and catalyst |

| 4 | Industrial scale | Continuous flow reactor, optimized NaBH4 use | Scaled-up production | Improved safety and efficiency |

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

| Reagent/Conditions | Product | Yield | Key Observations | Source |

|---|---|---|---|---|

| KMnO₄ (acidic, H₂SO₄) | 4-Chloro-3-(trifluoromethoxy)benzoic acid | 72% | Complete oxidation to carboxylic acid | |

| CrO₃ (Jones oxidation) | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | 58% | Partial oxidation to aldehyde | |

| TEMPO/NaOCl (mild conditions) | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | 85% | Selective aldehyde formation |

Mechanistic Insight : Oxidation pathways are modulated by steric hindrance from the bulky trifluoromethoxy group, favoring milder oxidizing agents for selective aldehyde formation.

Substitution Reactions

The chloro substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Electronic Effects : The electron-withdrawing -OCF₃ group reduces ring electron density, necessitating strong nucleophiles and elevated temperatures for NAS .

Reduction Reactions

The alcohol group can be reduced to a methyl group under hydrogenation conditions.

| Reagent/Conditions | Product | Yield | Key Observations | Source |

|---|---|---|---|---|

| H₂ (Pd/C, 50 psi) | 4-Chloro-3-(trifluoromethoxy)toluene | 89% | Complete dehydroxylation | |

| LiAlH₄ (THF, reflux) | 4-Chloro-3-(trifluoromethoxy)toluene | 78% | Over-reduction observed |

Selectivity : Catalytic hydrogenation preserves the -OCF₃ and -Cl groups while reducing the alcohol to a methyl group.

Esterification and Etherification

The alcohol participates in typical hydroxyl-group derivatization.

| Reagent/Conditions | Product | Yield | Key Observations | Source |

|---|---|---|---|---|

| AcCl (pyridine, 0°C) | 4-Chloro-3-(trifluoromethoxy)benzyl acetate | 92% | Rapid acetylation | |

| CH₃I (K₂CO₃, DMF) | 4-Chloro-3-(trifluoromethoxy)benzyl methyl ether | 67% | Moderate yield due to steric hindrance |

Steric Challenges : The trifluoromethoxy group adjacent to the alcohol limits etherification efficiency.

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed coupling for biaryl synthesis.

Catalytic Systems : Ligand choice (e.g., XPhos) enhances coupling efficiency despite the electron-deficient aryl ring .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Research indicates that (4-Chloro-3-(trifluoromethoxy)phenyl)methanol and its derivatives exhibit significant biological activities, particularly in the inhibition of cancer cell lines. For instance, studies have shown that compounds similar to this one can inhibit hepatocellular carcinoma cell lines effectively. The trifluoromethoxy group enhances the lipophilicity of these compounds, potentially improving their cellular uptake and bioactivity.

Kinase Inhibition

A notable application includes its role as a c-KIT kinase inhibitor. A derivative of this compound has demonstrated potent activity against various c-KIT mutants associated with gastrointestinal stromal tumors (GISTs), which are often resistant to standard treatments like imatinib. This compound exhibits favorable pharmacokinetic properties and shows promise as a therapeutic candidate for GISTs .

Agrochemical Applications

The compound is also explored within the agrochemical sector. Trifluoromethyl-containing compounds are known for their effectiveness in herbicides and pesticides due to their ability to disrupt biological pathways in target organisms. The unique properties of this compound may enhance its efficacy as an active ingredient in agricultural formulations.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of other biologically active compounds. For example, it is utilized in the preparation of 4-chloro-3-(trifluoromethyl) phenylisocyanate, which is a precursor for several anticancer drugs, including sorafenib . This highlights its significance in pharmaceutical synthesis pathways.

Molecular Interaction Studies

Molecular docking studies reveal that this compound interacts with various biological targets involved in cancer pathways. These interactions suggest that subtle structural modifications can significantly affect binding affinities and biological activity, making it a subject of interest for further research in medicinal chemistry.

Mécanisme D'action

The mechanism of action of (4-Chloro-3-(trifluoromethoxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .

Comparaison Avec Des Composés Similaires

Structural Analogues and Similarity Scores

The following compounds exhibit structural and functional similarities to (4-Chloro-3-(trifluoromethoxy)phenyl)methanol, as determined by computational and experimental similarity assessments (Table 1):

Table 1: Key Structural Analogues and Similarity Metrics

Physicochemical Properties and Reactivity

- Electron-Withdrawing Effects : The trifluoromethoxy (-OCF₃) group in the target compound enhances electron withdrawal compared to -CF₃ or -CH₂OH, influencing its acidity (pKa ~10–12) and nucleophilic substitution reactivity .

- Lipophilicity : The -OCF₃ group confers higher lipophilicity (LogP ~2.5) compared to -CH₂OH (LogP ~1.8) but lower than -CF₃ (LogP ~3.0), impacting membrane permeability in drug design .

- Stability: Unlike phenol derivatives (e.g., 4-Chloro-3-(trifluoromethyl)phenol, CAS 570391-18-3), the benzyl alcohol moiety in the target compound is less prone to oxidation, enhancing its shelf life .

Commercial Availability and Handling

- Purity and Storage : The target compound is typically supplied at ≥95% purity and stored at room temperature, whereas fluorinated analogs (e.g., 67515-61-1) require refrigeration due to higher volatility .

- Cost: The trifluoromethoxy derivative is more expensive (e.g., ~¥19,200/g for related reagents) compared to non-fluorinated analogs, reflecting synthetic complexity .

Activité Biologique

(4-Chloro-3-(trifluoromethoxy)phenyl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chlorinated phenolic structure with a trifluoromethoxy group, which is known to influence its biological activity. The presence of these functional groups can enhance lipophilicity and modulate interaction with biological targets.

1. Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains. A study reported that related compounds demonstrated submicromolar inhibition of bacterial enzymes critical for cell viability, suggesting potential use as antibacterial agents .

3. Anti-Inflammatory Effects

Recent studies have indicated that compounds containing the trifluoromethoxy group can modulate inflammatory pathways. For example, one study highlighted the role of similar compounds in inhibiting pro-inflammatory enzymes, which could be beneficial in treating chronic inflammatory conditions .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors or signaling pathways that regulate cell growth and inflammation.

- Metabolic Pathway Interference : By affecting metabolic pathways, it may alter the production of inflammatory mediators or growth factors.

Case Studies

- Antituberculosis Activity : In one study, analogs of the compound were tested for their ability to inhibit Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL . This highlights the potential for further exploration in anti-tuberculosis drug development.

- Chronic Pancreatitis Model : Another study investigated the effects of a related compound on murine models of chronic pancreatitis, assessing its impact on inflammatory markers and overall pancreatic health . This suggests a broader therapeutic potential beyond antimicrobial and anticancer applications.

Data Summary

Q & A

Q. What are the recommended synthetic routes for (4-Chloro-3-(trifluoromethoxy)phenyl)methanol?

The compound can be synthesized via borane-mediated reduction of the corresponding carboxylic acid. For example:

- Dissolve 4-chloro-3-(trifluoromethoxy)benzoic acid in THF and cool to 0°C.

- Add 1M BH₃-THF solution dropwise under inert conditions.

- Stir at room temperature for 16 hours, then quench with methanol.

- Purify via extraction (e.g., ethyl acetate) and column chromatography. Yield typically ranges from 75–85% . Note: Optimize reaction time and temperature to minimize side products (e.g., over-reduction).

Q. How can the purity and structure of this compound be validated?

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Look for characteristic peaks:

- Hydroxyl proton (δ 1.5–2.5 ppm, broad, exchangeable).

- Trifluoromethoxy group (δ 4.0–4.5 ppm for adjacent protons; ¹⁹F NMR: δ -55 to -60 ppm).

- TLC : Use ethyl acetate:methanol (9:1) as a mobile phase; Rf ~0.46–0.60 .

- FT-IR : Confirm O-H stretch (~3200–3500 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The -OCF₃ group is electron-withdrawing, directing electrophilic substitution to the para position of the phenyl ring. However, steric hindrance may reduce efficiency in Suzuki-Miyaura couplings. Pre-functionalize the boronic acid derivative (e.g., (4-chloro-3-(trifluoromethoxy)phenyl)boronic acid) to enhance reactivity. Use Pd(PPh₃)₄ and Cs₂CO₃ in THF/water (3:1) at 80°C for 12 hours .

Q. What analytical strategies resolve contradictions in reported spectral data?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. To address this:

- Standardize solvents : Use deuterated DMSO or CDCl₃ for NMR.

- Spike with authentic samples : Compare retention times in HPLC (C18 column, acetonitrile/water gradient).

- Theoretical calculations : Perform DFT-based NMR chemical shift predictions (e.g., using Gaussian 16) to validate experimental peaks .

Q. How can this compound be integrated into medicinal chemistry workflows?

The hydroxymethyl group enables functionalization for prodrug development. For example:

- Urea derivatives : React with phenyl carbamates (e.g., phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate) and DABCO in acetonitrile at 65°C to form urea-linked analogs with bioactive potential (e.g., Sorafenib derivatives) .

- Pharmacophore optimization : Replace the hydroxymethyl group with bioisosteres (e.g., carboxylic acid) to modulate solubility and target binding .

Methodological Considerations

Q. What precautions are necessary when handling this compound?

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation (ECHA hazard class 4.3) .

- Stability : Store under argon at -20°C to prevent oxidation of the hydroxymethyl group.

Q. How to troubleshoot low yields in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.